- Preparation of benzoxazine compounds as β2-adrenoceptor agonists, China, , ,
Cas no 926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one)

926319-53-1 structure
Produktname:8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
CAS-Nr.:926319-53-1
MF:C17H14BrNO4
MW:376.201364040375
CID:844584
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2H-1,4-Benzoxazin-3(4H)-one, 8-(2-bromoacetyl)-6-(phenylmethoxy)-
- 8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
- 8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
- 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one:
- 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)
- Olodaterol Impurity 20
-
- Inchi: 1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)
- InChI-Schlüssel: BSFCOXSPKRDYSL-UHFFFAOYSA-N
- Lächelt: O=C1COC2C(=CC(=CC=2C(CBr)=O)OCC2C=CC=CC=2)N1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 5
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B679315-5mg |
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |
926319-53-1 | 5mg |
$ 201.00 | 2023-04-18 | ||
Chemenu | CM155443-1g |
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | B679315-10mg |
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |
926319-53-1 | 10mg |
$ 356.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1299659-1g |
6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$650 | 2024-06-03 | |
Ambeed | A492056-1g |
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$1625.0 | 2025-02-27 | |
eNovation Chemicals LLC | Y1299659-1g |
6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$650 | 2025-02-21 | |
Chemenu | CM155443-1g |
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$617 | 2021-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749331-1g |
6-(Benzyloxy)-8-(2-bromoacetyl)-2h-benzo[b][1,4]oxazin-3(4h)-one |
926319-53-1 | 98% | 1g |
¥5714.00 | 2024-04-25 | |
Ambeed | A492056-250mg |
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 250mg |
$650.0 | 2025-02-27 | |
Alichem | A019094280-1g |
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
926319-53-1 | 95% | 1g |
$628.00 | 2023-08-31 |
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C
1.2 Solvents: Water ; 1 h, cooled
1.2 Solvents: Water ; 1 h, cooled
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, rt
1.2 Solvents: Water ; 2 h, 0 °C
1.2 Solvents: Water ; 2 h, 0 °C
Referenz
- Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonistsBioorganic & Medicinal Chemistry, 2020, 28(1),,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Intermediates in the preparation of (R)-6-hydroxy-8-{1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl}-4H-benzo[1,4]oxazin-3-one hydrochlorideIP.com Journal, 2016, 16, 1-12,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C
Referenz
- Preparation of 2H-1,4-benzoxazin-3-ones as betamimetics, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol , 1,4-Dioxane ; 20 °C; 2 h, 20 °C
1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C
1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C
Referenz
- Preparation of substituted benzoxazinones by reacting protected 8-(2R)-oxiranyl-6-phenylmethoxy-2H-1,4-benzoxazin-3(4H)-ones with aralkylamines followed by hydrogenation of resulting protected benzoxazinone intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: 1,4-Dioxane ; 0 °C; 30 min, 0 °C; 0 °C → rt; 4 h, rt
Referenz
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 30 min, 20 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- β2-Receptor stimulant, preparation method and application, China, , ,
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Raw materials
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preparation Products
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Verwandte Literatur
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:926319-53-1)8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

Reinheit:99%
Menge:1g
Preis ($):565.0